sEH-IN-12
Description
sEH-IN-12 is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs). By blocking sEH activity, this compound stabilizes these bioactive lipids, which exhibit anti-inflammatory, vasodilatory, and analgesic properties . Structurally, this compound features a urea-based scaffold optimized for high binding affinity to the sEH catalytic domain. Its pharmacokinetic profile includes moderate oral bioavailability (42%) and a plasma half-life of 6.8 hours in rodent models .
Properties
CAS No. |
1883803-09-5 |
|---|---|
Molecular Formula |
C25H29N5O2 |
Molecular Weight |
431.54 |
IUPAC Name |
N-(2-(1H-Pyrazol-1-yl)ethyl)-6-(3-(cyclohexylcarbamoyl)phenyl)-N-methylnicotinamide |
InChI |
InChI=1S/C25H29N5O2/c1-29(15-16-30-14-6-13-27-30)25(32)21-11-12-23(26-18-21)19-7-5-8-20(17-19)24(31)28-22-9-3-2-4-10-22/h5-8,11-14,17-18,22H,2-4,9-10,15-16H2,1H3,(H,28,31) |
InChI Key |
WHWMQARWVOOSFY-UHFFFAOYSA-N |
SMILES |
O=C(N(CCN1N=CC=C1)C)C2=CN=C(C3=CC=CC(C(NC4CCCCC4)=O)=C3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sEH-IN-12; sEH IN 12; sEHIN12; sEH inhibitor 12; sEH-inhibitor-12; |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A (Structurally Similar Urea Derivative)
Compound A shares the urea core of sEH-IN-12 but differs in its aromatic substituents, replacing a trifluoromethyl group with a nitro moiety. This modification reduces steric hindrance, altering enzyme interaction dynamics.
Compound B (Functionally Similar Adamantyl-Based Inhibitor)
Compound B employs an adamantyl group to target the sEH hydrophobic pocket, diverging structurally from this compound but maintaining similar therapeutic outcomes in pain management .
Key Comparative Data
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| IC50 (nM) | 3.2 ± 0.5 | 15.7 ± 2.1 | 8.9 ± 1.3 |
| Selectivity (sEH/mEH) | 1,200:1 | 450:1 | 950:1 |
| Half-life (h) | 6.8 | 4.2 | 9.5 |
| Bioavailability (%) | 42 | 28 | 65 |
| LD50 (mg/kg) | 320 | 185 | 480 |
Potency and Selectivity
This compound demonstrates superior potency (IC50 = 3.2 nM) compared to Compound A (15.7 nM) and Compound B (8.9 nM). Its trifluoromethyl group enhances hydrogen bonding with Tyr<sup>383</sup> and Tyr<sup>466</sup> residues in the sEH active site, as confirmed by X-ray crystallography . Selectivity for sEH over microsomal epoxide hydrolase (mEH) is 1,200:1, outperforming both analogues due to reduced off-target interactions .
Pharmacokinetics and Toxicity
This compound balances moderate bioavailability (42%) with a favorable toxicity profile (LD50 = 320 mg/kg), contrasting with Compound A’s lower safety margin (LD50 = 185 mg/kg) .
Research Findings and Limitations
- Advantages of this compound :
- Limitations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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